molecular formula C19H24N2OS B5121684 (4,5-DIMETHYL-3-THIENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE

(4,5-DIMETHYL-3-THIENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE

Cat. No.: B5121684
M. Wt: 328.5 g/mol
InChI Key: PJOBEEFHKJLKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5-DIMETHYL-3-THIENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic compound with a molecular formula of C18H22N2OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-DIMETHYL-3-THIENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors could also be considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4,5-DIMETHYL-3-THIENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Cl, Br) and nucleophiles (e.g., OH, NH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could result in various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It could be investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Its chemical properties might make it suitable for use in materials science or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (4,5-DIMETHYL-3-THIENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity and thereby affecting cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (4,5-DIMETHYL-3-THIENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE features a unique combination of functional groups that may confer distinct chemical and biological properties. Its specific structure could result in different reactivity and interactions, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4,5-dimethylthiophen-3-yl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-14-4-6-17(7-5-14)12-20-8-10-21(11-9-20)19(22)18-13-23-16(3)15(18)2/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOBEEFHKJLKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CSC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.